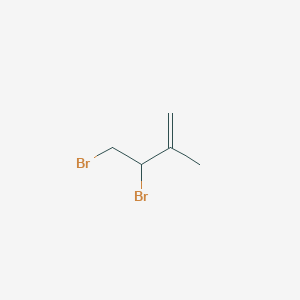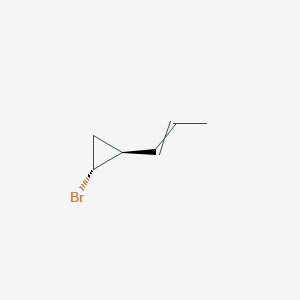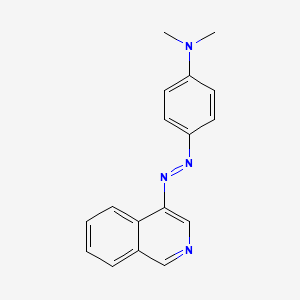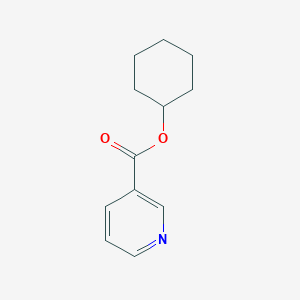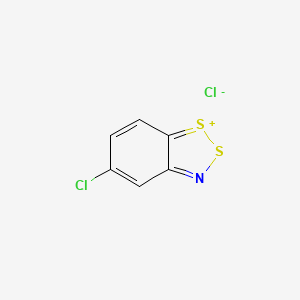
5-Chloro-1,2,3-benzodithiazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3-benzodithiazol-1-ium chloride: is a chemical compound that belongs to the class of benzodithiazole derivatives These compounds are characterized by the presence of a benzene ring fused with a dithiazole ring, which contains sulfur and nitrogen atoms The chlorine atom is attached to the benzene ring, and the compound exists as a chloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzodithiazole ring system. The reaction conditions usually involve heating the reactants to a temperature of around 150°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol or disulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzodithiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. It can also be used to investigate the role of sulfur and nitrogen atoms in enzyme catalysis and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor for metals, particularly in harsh environments. Its ability to form protective films on metal surfaces helps in preventing corrosion and extending the lifespan of metal components.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or metal surfaces. The compound can form covalent bonds with these targets, leading to changes in their structure and function. For example, as a corrosion inhibitor, the compound forms a protective film on metal surfaces, which prevents the oxidation and degradation of the metal.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1,2,3-benzotriazole: Similar in structure but contains a triazole ring instead of a dithiazole ring.
5-Chloro-1,3-benzodioxole: Contains a dioxole ring instead of a dithiazole ring.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains an amine group and a thiadiazole ring.
Uniqueness: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This combination of atoms imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and form stable complexes with metals. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64532-14-5 |
|---|---|
Molekularformel |
C6H3Cl2NS2 |
Molekulargewicht |
224.1 g/mol |
IUPAC-Name |
5-chloro-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C6H3ClNS2.ClH/c7-4-1-2-6-5(3-4)8-10-9-6;/h1-3H;1H/q+1;/p-1 |
InChI-Schlüssel |
SLILHTUMGQLILO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=[S+]SN=C2C=C1Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


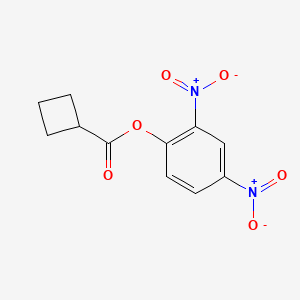

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
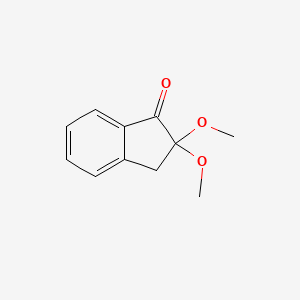
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
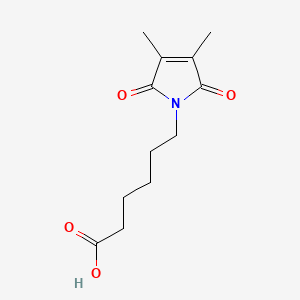

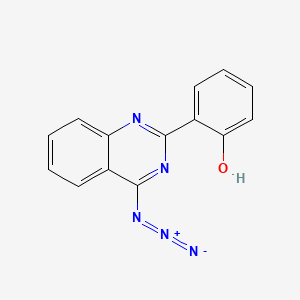
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
